molecular formula C11H15NO2 B13041795 Methyl 2-amino-2-(2,5-dimethylphenyl)acetate

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate

Cat. No.: B13041795
M. Wt: 193.24 g/mol
InChI Key: LVCIZNYXBRNWRL-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate (CAS: 1251334-14-1) is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. Its structure features a phenyl ring substituted with methyl groups at the 2- and 5-positions, an amino group, and a methyl ester moiety. This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its structural versatility and reactivity .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-amino-2-(2,5-dimethylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3

InChI Key

LVCIZNYXBRNWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Condensation of 2,5-Dimethylbenzaldehyde with Glycine Methyl Ester Hydrochloride

This approach is analogous to the synthesis of related compounds like methyl 2-amino-2-(3,5-dimethylphenyl)acetate, where the aldehyde group reacts with the amino acid ester to form an imine intermediate, which is subsequently reduced to the amino ester.

Procedure Highlights:

  • Starting materials: 2,5-dimethylbenzaldehyde and glycine methyl ester hydrochloride
  • Catalysts: Acidic or neutral catalysts to facilitate imine formation
  • Conditions: Mild heating or room temperature stirring under inert atmosphere to avoid oxidation
  • Reduction: Use of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts to convert the imine to the amino ester
  • Purification: Crystallization or chromatographic techniques to isolate the pure methyl 2-amino-2-(2,5-dimethylphenyl)acetate

Research Findings:

  • This method yields the target compound with high stereoselectivity, favoring the formation of the (R)- or (S)-enantiomer depending on the chiral glycine ester used.
  • The reaction is scalable and adaptable to automated continuous flow systems for industrial production, enhancing yield and purity while minimizing impurities.

Synthesis via 2,5-Dimethylphenylacetic Acid Derivatives

An alternative approach involves preparing 2,5-dimethylphenylacetic acid or its activated derivatives, followed by esterification and introduction of the amino group.

Key Steps:

  • Preparation of 2,5-dimethylphenylacetic acid: This can be achieved by chloromethylation of p-xylene or via halogenated intermediates like 2,5-dimethylbenzyl chloride, followed by hydrolysis or cyanide displacement and subsequent hydrolysis.
  • Activation: Conversion of the acid to an active ester (e.g., N-hydroxysuccinimide ester) using carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC).
  • Amination: Reaction with ammonia or amino acid esters to afford the this compound.
  • Esterification: If starting from the acid, methylation can be performed using methanol under acidic conditions or via diazomethane methylation.

Advantages:

  • This route allows for flexibility in modifying substituents on the phenyl ring.
  • It is compatible with various protecting groups and functional groups, enabling further derivatization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Condensation + Reduction 2,5-dimethylbenzaldehyde + glycine methyl ester hydrochloride Acid catalyst, NaBH3CN or H2/Pd Room temp to mild heating, inert atmosphere 70–85 High stereoselectivity, scalable industrially
Acid Activation + Amination + Esterification 2,5-dimethylphenylacetic acid or chloride derivatives DCC, NHS, ammonia or amino esters Room temp, organic solvents (e.g., acetonitrile) 65–80 Flexible, allows functional group modifications

Research Insights and Optimization

  • Catalyst Choice: Acid catalysts such as acetic acid or trifluoroacetic acid improve imine formation rates in Route A.
  • Reducing Agents: Sodium cyanoborohydride is preferred for selective imine reduction without affecting ester groups.
  • Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures optimizes purity.
  • Reaction Monitoring: TLC and NMR spectroscopy are used to monitor imine formation and reduction progress.
  • Industrial Scale-Up: Continuous flow reactors enhance heat and mass transfer, improving yield and reducing by-products.

Summary of Key Research Findings

  • The condensation of 2,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride followed by reduction is the most direct and commonly employed method.
  • Alternative routes via activated acid derivatives provide synthetic flexibility and access to analogs.
  • Optimization of reaction conditions, including catalyst choice, temperature, and stoichiometry, significantly impacts yield and stereochemical purity.
  • Industrial adaptations employ continuous flow synthesis for improved efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,5-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Variations in Methyl Substitution

Methyl 2-amino-2-(2,3-dimethylphenyl)acetate
  • CAS : 1251334-14-1 (same parent compound, positional isomer)
  • Structure : Methyl groups at 2- and 3-positions on the phenyl ring.
  • This isomer is also used in organic synthesis but may exhibit different regioselectivity in reactions .
Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride
  • CAS : 1391443-99-4
  • Structure : Methyl groups at 2- and 6-positions, with a chiral center (R-configuration).
  • Impact : The para-substitution (2,6-dimethyl) creates a symmetrical phenyl ring, enhancing crystallinity and stability. The hydrochloride salt improves solubility, making it suitable for drug formulations .

Functional Group Variations

(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate
  • CAS : 1037088-68-8
  • Structure : A nitro group at the 3-position instead of methyl substituents.
  • Molecular Formula : C₉H₁₀N₂O₄
  • Impact: The electron-withdrawing nitro group increases the acidity of the amino group (pKa ~8–9 vs. ~10 for methyl-substituted analogs), influencing its interactions in medicinal chemistry. This compound is critical in drug discovery for synthesizing bioactive molecules .
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid)
  • CAS : 76-93-7
  • Structure : Two phenyl groups and a hydroxyl group instead of an ester.
  • Molecular Formula : C₁₄H₁₂O₃
  • Impact : The carboxylic acid group enables salt formation and acid-base reactions, while the diphenyl groups enhance lipophilicity. Used in chemical synthesis but lacks the ester’s reactivity in nucleophilic acyl substitutions .

Heterocyclic Analog

Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate
  • Structure : Incorporates a triazine ring.
  • Impact : The triazine moiety introduces hydrogen-bonding capability and rigidity, favoring applications in crystal engineering and materials science. Unlike the dimethylphenyl analog, its reactivity is dominated by the electron-deficient triazine ring .

Simplified Structural Analog

Methyl 2-hydroxyacetate
  • CAS : 96-35-5
  • Structure: Lacks both the amino group and substituted phenyl ring.
  • Molecular Formula : C₃H₆O₃
  • Impact: The simpler structure reduces molecular weight (90.08 g/mol) and complexity, limiting its use to solvents or intermediates in non-specialized syntheses .

Biological Activity

Methyl 2-amino-2-(2,5-dimethylphenyl)acetate is an organic compound with significant biological activity. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H17N O2
Molecular Weight: Approximately 209.27 g/mol
Structural Features:

  • Contains an amino group (-NH2)
  • Methyl ester group (-COOCH3)
  • Substituted phenyl ring with two methyl groups at the 2 and 5 positions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its binding affinity to target proteins, which can lead to significant biological effects .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)
HeLa30
A54938
HT2943
MDA-MB-2310.43

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has been utilized in biochemical assays to study enzyme mechanisms. Its role as an enzyme inhibitor has been highlighted in various studies, suggesting that it can modulate enzyme activity through competitive or non-competitive inhibition .

Case Studies

  • Study on Antiproliferative Activity : In a comparative study involving several derivatives of similar structures, this compound was found to be significantly more potent than its analogs against A549 and HT29 cell lines. The mechanism involved G2/M cell cycle arrest and activation of apoptotic pathways through caspase-9 .
  • Research on Protein-Ligand Interactions : Another study focused on the binding interactions between this compound and specific protein targets. The results indicated that the compound could effectively inhibit target enzymes involved in cancer progression .

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